molecular formula C9H16O B1236939 (Z)-Non-2-enal CAS No. 60784-31-8

(Z)-Non-2-enal

Cat. No.: B1236939
CAS No.: 60784-31-8
M. Wt: 140.22 g/mol
InChI Key: BSAIUMLZVGUGKX-FPLPWBNLSA-N
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Description

(Z)-Non-2-enal is an unsaturated aldehyde with the chemical formula C9H16O. It is characterized by a double bond between the second and third carbon atoms in the chain, with the configuration of the double bond being in the Z (cis) form. This compound is known for its distinctive odor, often described as a grassy or cucumber-like scent. It is commonly found in various natural sources, including plants and certain animal tissues.

Preparation Methods

Synthetic Routes and Reaction Conditions: (Z)-Non-2-enal can be synthesized through several methods. One common approach involves the oxidation of (Z)-non-2-enol using mild oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane. Another method includes the hydroformylation of 1-octene followed by isomerization to achieve the Z configuration.

Industrial Production Methods: In industrial settings, this compound is often produced via the hydroformylation of 1-octene, followed by selective isomerization and oxidation processes. The reaction conditions typically involve the use of catalysts such as rhodium complexes and controlled temperature and pressure to ensure high yield and selectivity.

Chemical Reactions Analysis

Types of Reactions: (Z)-Non-2-enal undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to (Z)-non-2-enoic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound with hydrogen in the presence of a palladium catalyst yields (Z)-non-2-enol.

    Addition Reactions: It can participate in addition reactions with nucleophiles such as water, alcohols, and amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and PCC.

    Reduction: Hydrogen gas with palladium catalyst.

    Addition Reactions: Acidic or basic conditions to facilitate nucleophilic addition.

Major Products Formed:

    Oxidation: (Z)-non-2-enoic acid.

    Reduction: (Z)-non-2-enol.

    Addition Reactions: Corresponding alcohols, amines, or ethers depending on the nucleophile used.

Scientific Research Applications

(Z)-Non-2-enal has a wide range of applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of various organic compounds and as a reagent in organic reactions.

    Biology: Studies have shown that this compound can act as a signaling molecule in plants, influencing growth and defense mechanisms.

    Medicine: Research indicates potential antimicrobial properties, making it a candidate for developing new antimicrobial agents.

    Industry: It is used in the flavor and fragrance industry due to its distinctive odor, contributing to the formulation of perfumes and flavoring agents.

Mechanism of Action

The mechanism by which (Z)-Non-2-enal exerts its effects involves its interaction with various molecular targets. In biological systems, it can interact with proteins and enzymes, altering their function. For example, it can form adducts with amino acid residues in proteins, leading to changes in protein structure and activity. This interaction can trigger signaling pathways that influence cellular processes such as growth, defense, and metabolism.

Comparison with Similar Compounds

    (E)-Non-2-enal: The trans isomer of non-2-enal, which has a different odor profile and reactivity due to the different spatial arrangement of atoms.

    Nonanal: A saturated aldehyde with a similar carbon chain length but lacking the double bond, resulting in different chemical properties and applications.

    (Z)-Dec-2-enal: A similar unsaturated aldehyde with a longer carbon chain, which also exhibits distinct odor and reactivity characteristics.

Uniqueness of (Z)-Non-2-enal: this compound is unique due to its specific Z configuration, which imparts distinct chemical and sensory properties. Its ability to participate in a variety of chemical reactions and its role as a signaling molecule in biological systems further highlight its significance in both research and industrial applications.

Properties

IUPAC Name

(Z)-non-2-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O/c1-2-3-4-5-6-7-8-9-10/h7-9H,2-6H2,1H3/b8-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSAIUMLZVGUGKX-FPLPWBNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC=CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC/C=C\C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3052274
Record name (Z)-Non-2-enal
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 2-Nonenal
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

188.00 to 190.00 °C. @ 760.00 mm Hg
Record name 2-Nonenal
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

60784-31-8, 2463-53-8
Record name (Z)-2-Nonenal
Source CAS Common Chemistry
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Record name 2-Nonenal, (2Z)-
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Record name 2-NONENAL
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Record name 2-Nonenal, (2Z)-
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Record name (Z)-Non-2-enal
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Record name Non-2-enal
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.784
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Record name (Z)-non-2-enal
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.056.734
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Record name 2-NONENAL, (2Z)-
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Record name 2-Nonenal
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URL http://www.hmdb.ca/metabolites/HMDB0031269
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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